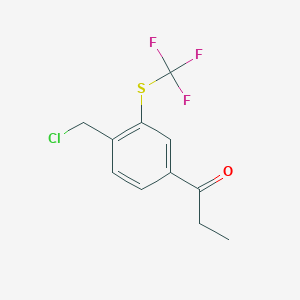
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3OS It is characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-(chloromethyl)-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound featuring a propanone backbone, with a chloromethyl and a trifluoromethylthio group attached to a phenyl ring. It has a molecular formula of C11H10ClF3OS and a molecular weight of 282.71 g/mol . This compound is used in organic synthesis and medicinal chemistry. The trifluoromethylthio group enhances its chemical reactivity and biological activity, making it valuable in various research fields.
Comparison of Similar Compounds
Several compounds share structural similarities with this compound:
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one Contains a trifluoromethyl group instead of trifluoromethylthio and lacks sulfur functionality.
- 4-Chloro-3-methylphenylpropan-1-one Contains a methyl group instead of trifluoromethylthio and has less electron-withdrawing effect.
- 3-Trifluoromethylbenzaldehyde An aldehyde instead of a ketone, leading to different reactivity due to the aldehyde functionality.
The presence of both chloromethyl and trifluoromethylthio groups in this compound gives it unique reactivity and potential biological properties compared to similar compounds.
Potential Applications
This compound has potential applications in several areas:
- Organic synthesis
- Medicinal chemistry
作用机制
The mechanism of action of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and trifluoromethylthio groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds.
生物活性
1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806548-93-5, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a chloromethyl group and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings and case studies.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : Approximately 295 °C (predicted)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This feature is crucial in developing compounds targeting metabolic pathways in cancer cells .
- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and influencing various signaling pathways within the cell.
- Nucleophilic Substitution Reactions : The chloromethyl and trifluoromethylthio groups allow for nucleophilic substitution reactions, which can lead to the formation of more complex molecules with enhanced biological activities .
Biological Activity Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A notable study evaluated the anticancer properties of trifluoromethylated compounds. Compounds exhibiting similar structures were tested against various human cancer cell lines, including leukemia and non-small cell lung cancer. The results indicated selective growth inhibition in certain cell lines, suggesting that modifications in the molecular structure significantly impact anticancer efficacy .
| Cell Line Type | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| Leukemia (RPMI-8226) | 6a | >20 |
| Non-Small Cell Lung (A549) | 3b | >10 |
| Renal (A498) | 3a | >15 |
Herbicidal Activity
In agricultural applications, compounds similar to this compound have demonstrated significant herbicidal activity against various weed species. A study highlighted that certain derivatives showed broader post-emergence herbicidal activity compared to commercial herbicides . This suggests potential applications in agrochemicals.
Case Studies
-
Case Study on Anticancer Properties :
- A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity through the National Cancer Institute’s NCI-60 DTP Human Tumor Cell Line Screen. The study revealed that specific structural modifications led to enhanced interactions with cellular targets, improving efficacy against certain cancer types .
- Case Study on Agrochemical Applications :
属性
分子式 |
C11H10ClF3OS |
|---|---|
分子量 |
282.71 g/mol |
IUPAC 名称 |
1-[4-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-9(16)7-3-4-8(6-12)10(5-7)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI 键 |
CJNRYAMYOYERBL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















